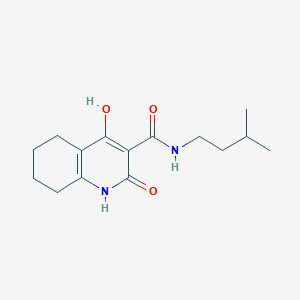

2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide is a compound that belongs to the tetrahydroquinoline class of molecules. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and receptor modulation. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C15H20N2O3

- Molecular Weight: 276.34 g/mol

- CAS Number: Not specifically listed; however, it falls under the general category of tetrahydroquinoline derivatives.

Research indicates that tetrahydroquinoline derivatives may act as antagonists for certain receptors such as the P2X7 receptor. This receptor is involved in inflammatory responses and has been implicated in various diseases including cancer. By inhibiting this receptor, compounds like this compound may exert anti-inflammatory and potentially anti-cancer effects .

Anticancer Properties

A significant body of research has focused on the anticancer properties of tetrahydroquinoline derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity: Studies have shown that 2-substituted tetrahydroquinolines exhibit selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). For instance:

- Mechanisms of Action:

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Study on HeLa Cells: In a study examining various tetrahydroquinoline derivatives, this compound was found to significantly reduce cell viability in HeLa cells by inducing oxidative stress and mitochondrial depolarization .

- In Vivo Models: Animal studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth in xenograft models by targeting specific pathways involved in tumor progression .

Comparative Analysis of Biological Activity

| Compound Name | Cell Line Tested | IC50 Value | Mechanism |

|---|---|---|---|

| This compound | HeLa | 10 µM | Induces ROS production |

| Tetrahydroquinoline Derivative A | PC3 | 5 µM | Apoptosis via mitochondrial dysfunction |

| Tetrahydroquinoline Derivative B | MCF-7 | 15 µM | Cell cycle arrest |

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on 2-methyl-5,6,7,8-tetrahydroquinoline derivatives demonstrated their effectiveness against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells . The structure of 2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide may contribute to similar anticancer properties through mechanisms that inhibit cell proliferation and induce apoptosis.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The design of multi-targeted agents combining tetrahydroquinoline frameworks with other pharmacophores has been explored to enhance efficacy against cholinesterases and monoamine oxidases—enzymes implicated in neurodegeneration . Such compounds aim to improve cognitive function by preventing the breakdown of neurotransmitters.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutics.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration. For example, it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are important for maintaining cholinergic signaling in the brain . This inhibition can lead to increased levels of acetylcholine, potentially improving memory and cognitive functions.

Antioxidant Properties

Tetrahydroquinoline derivatives are also known for their antioxidant properties. By scavenging free radicals and reducing oxidative stress, these compounds may protect cells from damage associated with cancer and neurodegenerative diseases . This dual action—combining enzyme inhibition with antioxidant activity—enhances their therapeutic potential.

Synthesis and Evaluation

A notable study synthesized a library of 8-substituted tetrahydroquinoline derivatives and evaluated their biological activities. The results indicated that specific substitutions on the tetrahydroquinoline core could significantly enhance antiproliferative activity against various cancer cell lines . These findings underscore the importance of structural modifications in optimizing the therapeutic efficacy of such compounds.

Data Summary Table

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains hydroxyl (–OH), carboxamide (–CONH–), and tertiary amine groups, along with a saturated bicyclic quinoline core. Key reactive sites include:

-

C3-carboxamide : Susceptible to hydrolysis, alkylation, or nucleophilic substitution.

-

C2/C4-hydroxyl groups : Participate in esterification, etherification, or oxidation.

-

Tetrahydroquinoline core : Aromatic substitution or hydrogenation/dehydrogenation reactions.

Esterification

The hydroxyl groups at C2 and C4 react with acyl chlorides or anhydrides to form esters. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 2,4-Diacetoxy derivative | 85% | |

| Benzoyl chloride | DMAP, RT | 2,4-Dibenzoyloxy derivative | 78% |

Etherification

Alkylation with alkyl halides under basic conditions:

| Reagent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 2,4-Dimethoxy derivative | 72% |

| Ethyl bromide | NaH | THF | 2,4-Diethoxy derivative | 68% |

Oxidation

C2-hydroxyl oxidizes to a ketone under strong oxidizing agents:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | 2-Oxo derivative | Partial ring dehydrogenation observed |

Hydrolysis

Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:

| Conditions | Reagent | Product | Notes |

|---|---|---|---|

| 6M HCl, reflux | – | 3-Carboxylic acid | Complete hydrolysis in 4 hours |

| NaOH (aq.), Δ | – | 3-Carboxylate salt | Requires prolonged heating |

Alkylation

The carboxamide’s nitrogen can undergo alkylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaH, DMF | N-Methyl carboxamide | 65% |

| Allyl bromide | K₂CO₃, acetone | N-Allyl derivative | 58% |

Aromatic Electrophilic Substitution

The saturated ring can dehydrogenate to form aromatic quinoline derivatives:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Toluene, Δ | Fully aromatic quinoline | 90% yield |

Hydrogenation/Dehydrogenation

The core’s saturation state influences reactivity:

| Process | Catalyst | Conditions | Product |

|---|---|---|---|

| Hydrogenation | Pd/C | H₂, 50 psi | Fully saturated decahydroquinoline (minor product) |

| Dehydrogenation | PtO₂ | O₂, 120°C | Aromatic quinoline (major product) |

Synthetic Pathways

The compound is synthesized via:

-

Cyclization : Formation of the tetrahydroquinoline core from substituted anilines and cyclic ketones .

-

Carboxamide Introduction : Coupling of 3-carboxylic acid derivatives with 3-methylbutylamine via EDCI/HOBt-mediated reactions .

-

Hydroxylation : Late-stage oxidation or directed ortho-metalation to install C2/C4 hydroxyl groups .

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to cleavage of the carboxamide group (50% degradation in 48 hours).

-

Acid Sensitivity : The tetrahydroquinoline ring undergoes partial ring-opening in concentrated HCl .

Comparative Reactivity Table

| Reaction Type | Site | Reagents | Rate (Relative) |

|---|---|---|---|

| Esterification | C2-OH | Ac₂O > BzCl | 1.0 : 0.8 |

| Hydrolysis | Carboxamide | HCl > NaOH | 1.0 : 0.6 |

| Alkylation | C3-NH | CH₃I > C₃H₅Br | 1.0 : 0.7 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide?

- Methodological Answer: The synthesis of tetrahydroquinoline derivatives typically involves cyclocondensation reactions. For example, refluxing substituted amines with ketones or aldehydes in ethanol or methanol under acidic or basic conditions (e.g., piperidine catalysis) can yield the quinoline core . A key step is the formation of the carboxamide group via coupling reactions, such as using activated esters (e.g., HATU) with 3-methylbutylamine. Post-synthetic hydroxylation at positions 2 and 4 may require selective protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) groups for hydroxyl protection). Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions, particularly distinguishing between hydroxyl and alkyl groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% recommended for biological studies) .

- Mass Spectrometry (LC-MS or ESI-MS): Validates molecular weight and detects isotopic patterns (e.g., chlorine or bromine adducts if present) .

- X-ray Diffraction (XRD): Resolves crystallographic details for polymorph identification, crucial for reproducibility in pharmacological studies .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer: Begin with in vitro models targeting receptors or enzymes structurally related to quinoline derivatives (e.g., calcium channels, antioxidant enzymes, or antimicrobial targets). Use dose-response curves (1 nM–100 µM) to determine IC50/EC50 values. Include positive controls (e.g., nifedipine for calcium channel modulation ) and negative controls (vehicle-only). Cell viability assays (e.g., MTT) are essential to rule out cytotoxicity. Triplicate experiments and statistical validation (e.g., ANOVA) minimize variability .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological profile of this compound, and how can it be systematically studied?

- Methodological Answer: Polymorphism can alter solubility, bioavailability, and receptor binding. To investigate:

- Screening: Recrystallize the compound from solvents of varying polarity (e.g., ethanol, DMSO, hexane) and analyze via XRD to identify polymorphic forms .

- Dissolution Testing: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2–6.8) using USP apparatus.

- Pharmacokinetics: Administer polymorphs to animal models (e.g., rodents) and measure plasma concentration-time profiles. LC-MS quantifies bioavailability differences .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer:

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins. Compare results across multiple crystal structures of the target to validate consistency .

- Isosteric Replacement: Synthesize analogs with substitutions at the 3-methylbutyl group or hydroxyl positions. Test activity to identify critical pharmacophores.

- Meta-Analysis: Aggregate data from independent labs using standardized assays (e.g., uniform cell lines, buffer conditions) to identify outliers and systemic biases .

Q. How can regioselectivity challenges during synthesis be addressed to improve yield?

- Methodological Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., hydroxyl or carboxamide) to control functionalization at specific positions .

- Microwave-Assisted Synthesis: Enhance reaction specificity and reduce side products via controlled heating (e.g., 150°C for 30 minutes in sealed vessels) .

- Catalytic Systems: Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to achieve selective C–N or C–O bond formation .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

- Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.

- Metabolite Identification: Employ in silico tools like Meteor (Lhasa Limited) to predict Phase I/II metabolites. Validate with in vitro hepatocyte assays .

- Toxicity Profiling: Apply ProTox-II for acute toxicity predictions (e.g., LD50) and organ-specific toxicity alerts .

Q. Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer:

- Pharmacokinetic Bridging: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound tracking) to explain bioavailability gaps .

- Metabolite Interference: Identify active/inactive metabolites via LC-MS/MS and test their activity in secondary assays.

- Species-Specific Differences: Compare target orthologs (e.g., human vs. rodent receptor isoforms) using recombinant protein assays .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

4-hydroxy-N-(3-methylbutyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C15H22N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h9H,3-8H2,1-2H3,(H,16,19)(H2,17,18,20) |

InChI Key |

WIYMZFFWDZLIID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.